5-Cyclopropylisoxazole-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |
InChI Key |
DKYIWKDELCEHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N |
Origin of Product |
United States |
Significance of Isoxazole Carboxamide Scaffolds in Chemical Biology
The isoxazole (B147169) carboxamide scaffold is a structural motif of significant interest in medicinal chemistry and chemical biology. nih.govrsc.org Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, a configuration that confers rigidity and metabolic stability. vulcanchem.comnih.gov The inclusion of a carboxamide group enhances solubility and provides hydrogen bonding capabilities, which can be crucial for interactions with biological targets like enzymes and receptors. vulcanchem.com
This structural framework is recognized for its association with a wide array of biological activities. ontosight.ainih.govrsc.org Research has extensively documented the potential of isoxazole derivatives in various therapeutic areas. ontosight.airsc.org The versatility of the isoxazole scaffold allows for the synthesis of a vast number of derivatives, enabling researchers to fine-tune their pharmacological properties for enhanced bioactivity and selectivity. nih.govrsc.org Consequently, these compounds have been investigated for a multitude of applications, including:
Anticancer properties nih.govnih.gov
Anti-inflammatory effects nih.govnih.gov
Antimicrobial (antibacterial and antifungal) activity nih.govnih.gov
Neuroprotective potential nih.govrsc.org
Antiviral activity nih.gov
Analgesic properties nih.gov
The continued exploration of isoxazole chemistry is a key area in the quest for novel therapeutic agents to address unmet medical needs. rsc.org
Overview of Research Trajectories for 5 Cyclopropylisoxazole 3 Carboxamide and Its Derivatives
General Synthetic Pathways for Isoxazole-3-carboxamide (B1603040) Core Structures
The construction of the isoxazole-3-carboxamide core is a cornerstone of synthesizing various biologically active molecules. The methodologies generally involve the initial formation of a stable precursor, 5-cyclopropylisoxazole-3-carboxylic acid, followed by its conversion to the desired amide.
The primary precursor for the title compound is 5-cyclopropylisoxazole-3-carboxylic acid. Its synthesis is a critical first step. A common method for forming the isoxazole ring is through the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or through a 1,3-dipolar cycloaddition involving a nitrile oxide and an alkyne. wikipedia.orgyoutube.com For this specific precursor, a documented pathway involves a multi-step reaction starting from ethyl 5-cyclopropylisoxazole-3-carboxylate. chemicalbook.com This ester is then hydrolyzed, typically under basic conditions using sodium hydroxide, to yield the target carboxylic acid. chemicalbook.com
Table 1: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic Acid
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate, Hydroxylamine | Ethanol, Microwave irradiation (150°C) | Ethyl 5-cyclopropylisoxazole-3-carboxylate |
Data compiled from patent information. chemicalbook.com
Once the carboxylic acid precursor is obtained, the formation of the amide bond is the subsequent key transformation. This reaction involves coupling the carboxylic acid with an appropriate amine. A variety of coupling reagents can be employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. The choice of reagent and reaction conditions is crucial for maximizing yield and minimizing side reactions, such as racemization if chiral centers are present. umich.edu
Common strategies include the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like DMAP (4-Dimethylaminopyridine). nih.gov Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine, typically in the presence of a base like triethylamine (B128534). nih.govmdpi.com The optimization of these reactions is a key focus in medicinal chemistry to efficiently generate libraries of compounds for screening. researchgate.netasiaresearchnews.com
Table 2: Common Coupling Reagents for Isoxazole-3-carboxamide Synthesis
| Coupling Reagent/Method | Additives/Co-reagents | Typical Solvents | Advantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Triethylamine (Et₃N) | Tetrahydrofuran (B95107) (THF) | Forms highly reactive acyl chloride intermediate. nih.gov |
| EDC (Carbodiimide) | DMAP or HOBt | Dichloromethane (DCM) | Mild conditions, reduces racemization. umich.edunih.gov |
The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. researchgate.netnih.gov This ring-opening can be initiated by various means, including reduction, treatment with a base, or UV irradiation. wikipedia.orgresearchgate.netnsf.gov The resulting products can have significant biological relevance, sometimes representing the active form of a prodrug.
A notable example is found in the context of herbicidal isoxazoles. For instance, the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative, I-05, is not the active herbicide itself. nih.gov In plants, the isoxazole ring opens to form a diketonitrile (DKN) metabolite, designated as II-05. nih.gov This ring-opened product is the actual inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the observed bleaching symptoms in weeds. nih.gov This transformation highlights the relevance of isoxazole ring-opening as a bioactivation strategy in agrochemical design. researchgate.net The lability of the N-O bond is a key structural feature that synthetic chemists can exploit. researchgate.net
Targeted Synthesis of Specific this compound Derivatives
Beyond general synthetic pathways, the targeted synthesis of specific derivatives is driven by the need to improve biological activity and physicochemical properties. This is often guided by initial screening results or a rational, structure-based design approach.
High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries to identify initial "hits" with desired biological activity. upmbiomedicals.comrsc.org Once an isoxazole-containing hit is identified, a "hit-to-lead" optimization process begins. upmbiomedicals.combiosolveit.de This involves the focused synthesis of analogues to improve potency, selectivity, and drug-like properties. substack.com
For example, an HTS campaign might identify a generic isoxazole carboxamide as an inhibitor of a particular enzyme. nih.gov Medicinal chemists would then synthesize a focused library of derivatives, including variations of the this compound scaffold, to explore the structure-activity relationship (SAR) and develop a more potent and selective lead compound. nih.gov This process systematically modifies different parts of the molecule—the cyclopropyl (B3062369) group, substituents on the carboxamide nitrogen, and even the isoxazole core itself—to enhance the desired pharmacological profile. upmbiomedicals.com
Rational design involves using knowledge of the biological target's structure and binding site to guide the synthesis of new compounds. mdpi.comnih.gov This structure-based approach aims to design molecules with improved affinity and specificity. For isoxazole carboxamides, SAR studies investigate how specific chemical modifications influence biological activity. nih.govnih.gov
Key areas for modification on the this compound scaffold include:
The Amide Substituent: The nature of the group attached to the amide nitrogen is often a primary point of diversification. SAR studies on related diarylisoxazole-3-carboxamides have shown that substitutions on an N-phenyl ring, such as chloro, methyl, or cyano groups, can dramatically alter inhibitory activity against targets like the mitochondrial permeability transition pore. nih.gov
The 5-Position Substituent: While this article focuses on the 5-cyclopropyl group, SAR studies often explore replacing it with other alkyl or aryl groups to probe the size and nature of the binding pocket. The cyclopropyl group itself is valued for introducing conformational rigidity and improving metabolic stability.
The Isoxazole Core: Modifications to the core itself are less common but can be explored. For instance, comparing the activity of an isoxazole with a corresponding pyrazole (B372694) can reveal the importance of the heteroatoms for binding. daneshyari.com
Table 3: Illustrative SAR Findings for Isoxazole Carboxamide Analogues
| Compound Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| Diarylisoxazole-3-carboxamides | Mitochondrial Permeability Transition Pore | 5-chloro-2-methyl and 3-chloro-2-methyl substitutions on the N-phenyl ring significantly enhanced inhibitory activity. | nih.gov |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Herbicidal Activity (HPPD inhibition) | Specific substitutions on the benzyl (B1604629) ring influenced post-emergence herbicidal activity. | nih.gov |
These systematic modifications and the resulting SAR data are crucial for optimizing lead compounds into potential clinical or commercial candidates. researchgate.net
Multi-Component Reactions and Parallel Synthesis Approaches
The synthesis of isoxazole derivatives, including this compound, has been significantly advanced by the adoption of multi-component reactions (MCRs) and parallel synthesis techniques. These strategies are prized in medicinal chemistry for their efficiency, allowing for the rapid generation of a diverse range of compounds from simple starting materials. scielo.brmdpi.comnih.gov
Multi-Component Reactions (MCRs) combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. This approach is highly atom-economical and streamlines the synthetic process by reducing the number of intermediate purification steps. For the isoxazole core, a common MCR involves the reaction of a β-ketoester, hydroxylamine, and an aldehyde. scielo.brresearchgate.net A hypothetical MCR pathway for a related isoxazole structure could proceed as follows:
Oxime Formation: The reaction begins with the nucleophilic attack of hydroxylamine on a β-dicarbonyl compound, such as ethyl 4-cyclopropyl-2,4-dioxobutanoate, to form an oxime intermediate.
Cyclization: This intermediate then undergoes intramolecular cyclization to form the stable isoxazole ring. scielo.br
Condensation: Subsequent reactions, such as a Knoevenagel condensation, can introduce further diversity to the molecule. scielo.br
The use of acidic ionic liquids as catalysts in such MCRs has been shown to produce isoxazole derivatives in yields ranging from 20% to 96%. scielo.br
Parallel Synthesis is a powerful technique for rapidly creating a library of related compounds by dividing a common intermediate into multiple reaction vessels and treating each with a different reagent. mdpi.comacs.org For this compound, a parallel synthesis approach would typically involve the preparation of a key intermediate, 5-cyclopropylisoxazole-3-carboxylic acid. This acid can then be activated and reacted with a diverse library of amines to generate a wide array of carboxamide analogs. nih.gov This strategy is highly effective for structure-activity relationship (SAR) studies.
A representative parallel amidation procedure involves activating the carboxylic acid with a coupling agent, followed by the addition of various primary or secondary amines. mdpi.com The resulting carboxamides can often be isolated through simple filtration or evaporation, making the process amenable to high-throughput formats. mdpi.comacs.org
Table 1: Illustrative Parallel Synthesis of this compound Analogs
| Entry | Amine Reagent | Resulting Carboxamide Structure | Potential Yield Range (%) |
| 1 | Ammonia | This compound | 80-95 |
| 2 | Methylamine | N-Methyl-5-cyclopropylisoxazole-3-carboxamide | 80-95 |
| 3 | Aniline | N-Phenyl-5-cyclopropylisoxazole-3-carboxamide | 75-90 |
| 4 | Piperidine | (5-Cyclopropylisoxazol-3-yl)(piperidin-1-yl)methanone | 75-90 |
Yields are hypothetical and based on typical parallel amidation reactions found in the literature. mdpi.com
Development of Green Chemistry Principles in Synthesis
The synthesis of carboxamides is one of the most common transformations in the pharmaceutical industry. rsc.orgucl.ac.uk Consequently, there is a significant drive to develop greener and more sustainable methods for amide bond formation. ucl.ac.ukacs.org
Traditional methods for synthesizing carboxamides often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU). ucl.ac.uk These methods, while effective, generate significant chemical waste, leading to a high Process Mass Intensity (PMI) – the ratio of the mass of raw materials to the mass of the final product. ucl.ac.ukacs.org Furthermore, they frequently employ hazardous solvents such as DMF and CH2Cl2. ucl.ac.uk
Green chemistry principles aim to address these shortcomings by focusing on catalytic methods, reducing waste, and using environmentally benign solvents. sigmaaldrich.comwhiterose.ac.uk
Catalytic Amidation: A key goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. Several promising catalytic approaches for direct amidation of carboxylic acids and amines have been developed:
Boronic Acid Catalysis: Boronic acids and their derivatives, such as B(OCH2CF3)3, have emerged as effective catalysts for direct amide formation, proceeding with high efficiency and a broad substrate scope. acs.org These reactions often occur at room temperature and avoid the need for wasteful coupling agents. sigmaaldrich.com
Biocatalysis: Enzymes offer a highly sustainable route to amide bond formation. rsc.org Hydrolase enzymes can be used in low-water systems to drive the reaction equilibrium towards amide synthesis. Alternatively, ATP-dependent enzymes can be employed in aqueous media, coupled with ATP recycling systems to improve efficiency. rsc.org
Dehydrogenative Coupling: Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines provides a direct route to amides, with the only byproduct being hydrogen gas (H2). sigmaaldrich.com
Sustainable Solvents and Processes: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Research has focused on replacing hazardous solvents with greener alternatives. ucl.ac.uk Additionally, the use of reusable catalysts, such as Brønsted acidic ionic liquids, allows for both catalysis and solvent recovery, significantly improving the sustainability of the process. acs.org These ionic liquids have been shown to be effective for direct amidation even in the presence of water, which is a byproduct of the condensation. acs.org
Table 2: Comparison of Traditional vs. Green Amide Synthesis Strategies
| Parameter | Traditional Method (e.g., HATU coupling) | Green Catalytic Method (e.g., Boronic Acid) |
| Reagents | Stoichiometric coupling agents, base | Catalytic amount of boronic acid |
| Byproducts | Large quantities of urea (B33335) or phosphonate (B1237965) waste | Water |
| Solvents | Often DMF, CH2Cl2 (hazardous) | Can be performed in less-hazardous solvents |
| Process Mass Intensity (PMI) | High | Low (PMI < 5 reported for some systems) acs.org |
| Atom Economy | Low | High |
G-Protein Coupled Receptor (GPCR) Modulation
A key derivative, N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (also known as CYM-5541), has been identified as a potent and selective agonist for the S1P3 receptor, a member of the S1P receptor family that regulates crucial physiological processes. nih.gov Unlike the endogenous ligand, this compound exhibits a unique mode of action that has been extensively characterized through various biochemical and molecular studies.
N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide is distinguished as a full allosteric agonist of the S1P3 receptor. nih.gov This characterization is significant because allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site, which is where the natural ligand (Sphingosine-1-Phosphate, or S1P) binds. nih.govnih.gov Despite not containing the polar headgroup moieties that are critical for the binding of S1P, the compound is capable of fully activating the receptor's signaling cascade, such as the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov
The allosteric binding mechanism of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide is non-competitive and non-disruptive to the binding of the endogenous ligand, S1P. nih.govnih.gov Ligand competition assays have demonstrated that CYM-5541 does not compete with S1P for its binding site. nih.gov Molecular modeling and co-docking studies suggest that the orthosteric ligand S1P and the allosteric agonist CYM-5541 occupy different chemical spaces within the S1P3 receptor's binding pocket. nih.gov The receptor pocket appears capable of spatially expanding in its lower hydrophobic region to accommodate CYM-5541 in addition to S1P, allowing both molecules to be bound simultaneously without interfering with one another. nih.gov
One of the most notable features of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide is its exceptional selectivity for the S1P3 receptor subtype over the other four members of the S1P receptor family (S1P1, S1P2, S1P4, and S1P5). nih.gov This high degree of selectivity is crucial as different S1P receptor subtypes are expressed in various tissues and can trigger distinct, sometimes opposing, physiological effects. nih.govnih.gov For instance, activation of S1P1 is vital for lymphocyte trafficking, while S1P3 activation is linked to cardiovascular and pulmonary functions. nih.govnih.gov The exquisite selectivity of this compound makes it a valuable pharmacological tool for isolating and studying the specific biological functions of the S1P3 receptor. nih.gov
| Receptor Subtype | Activity of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide | Reference |
|---|---|---|
| S1P1 | No significant activity | nih.gov |
| S1P2 | No significant activity | nih.gov |
| S1P3 | Potent, full allosteric agonism | nih.govnih.gov |
| S1P4 | No significant activity | nih.gov |
| S1P5 | No significant activity | nih.gov |
The unique binding mode of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been elucidated through a combination of ligand competition assays, site-directed mutagenesis, and molecular modeling. nih.govnih.gov As noted, competition studies confirmed that the compound binds to a distinct allosteric site and does not displace the native ligand S1P. nih.gov
Site-directed mutagenesis has been instrumental in identifying the specific amino acid residues within the S1P3 receptor that are critical for the binding and activity of this allosteric agonist. nih.gov These studies pinpointed Phenylalanine 263 (Phe263) as a key "gate-keeper" residue for the compound's interaction with the receptor. nih.gov This finding provides a precise molecular understanding of the allosteric binding pocket, which is located within the hydrophobic region of the receptor, in contrast to the polar interactions that define the binding of S1P's headgroup with residues like Arginine 114 (R114) and Glutamic acid 115 (E115). nih.gov
While the this compound scaffold is associated with S1P3 agonism, medicinal chemistry programs have shown that related, yet structurally distinct, heterocyclic chemotypes can be engineered to target other GPCRs. Specifically, research into antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, has identified lead compounds based on a pyridazinone core structure. nih.gov
A high-throughput screening effort and subsequent optimization identified 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one as a lead molecule for a non-peptidic NPBWR1 antagonist program. nih.gov Structure-activity relationship (SAR) studies on this pyridazinone chemotype led to the development of potent and selective antagonists for NPBWR1, a receptor implicated in the regulation of feeding, pain, and stress. nih.gov This demonstrates how different heterocyclic scaffolds, such as isoxazoles and pyridazinones, can be utilized to achieve specific and distinct pharmacological activities at different GPCR targets.
Other Identified or Putative Receptor Binding
While the primary target of herbicidal isoxazoles is well-established, research into related isoxazole-carboxamide structures suggests potential interactions with other receptors. Studies have shown that certain isoxazole-carboxamide derivatives can act as potent modulators of ionotropic glutamate receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.gov These compounds have been observed to inhibit AMPA receptor activity and alter their biophysical gating properties. mdpi.comhuji.ac.il This modulation of AMPA receptors, which are crucial for synaptic transmission in the central nervous system, highlights a potential, though likely secondary, biological interaction for this chemical class. mdpi.comnih.gov
Furthermore, toxicological studies on the structurally related herbicide isoxaflutole revealed that it could activate the Pregnane X Receptor (PXR). PXR is a nuclear receptor known for sensing foreign substances and regulating the metabolism of xenobiotics. This interaction suggests a putative binding site for isoxazole compounds that could influence metabolic pathways beyond the primary herbicidal target.
Enzymatic Inhibition Profiles
The principal mechanism of action for this compound and its herbicidal analogs is the inhibition of specific plant enzymes.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
The primary biological target for the herbicidal activity of isoxazole compounds is the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). fao.org This enzyme is a critical component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants. nih.gov Inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinone, which in turn indirectly inhibits carotenoid synthesis, causing the characteristic bleaching of plant tissues and eventual death. fao.orgresearchgate.net
Many isoxazole-based herbicides, including the closely related commercial product isoxaflutole, function as pro-herbicides. researchgate.net The parent compound, such as 5-cyclopropylisoxazole-4-yl α,α,α-trifluoro-2-mesyl-p-tolyl ketone (isoxaflutole), is relatively inactive until it undergoes bioactivation within the plant or soil. researchgate.netnih.gov This activation process involves the cleavage of the isoxazole ring, which rapidly converts the parent molecule into a highly active diketonitrile (DKN) derivative. researchgate.netnih.govusda.gov This DKN metabolite is the actual inhibitory molecule that targets the HPPD enzyme. researchgate.netnih.govacs.org This prodrug strategy is a common metabolic process for isoxazole herbicides where the O-N bond of the isoxazole ring is broken to form the active diketonitrile compound. researchgate.net
The efficacy of HPPD inhibitors can be compared based on their herbicidal activity and spectrum of control. Isoxaflutole, a 5-cyclopropylisoxazole (B1311817) derivative, and mesotrione, a member of the triketone class, are two major commercial HPPD inhibitors. cambridge.orghracglobal.com
Studies comparing their effectiveness have shown variability depending on the target weed species and conditions. For instance, in pre-emergence applications in corn, mesotrione has demonstrated a higher efficacy rating against certain broadleaf weeds like common lambsquarters compared to isoxaflutole. regulations.gov Conversely, other research has shown that isoxaflutole provides effective control of weeds that have developed resistance to other herbicides. mda.state.mn.us Greenhouse bioassays have indicated that at higher application rates, mesotrione consistently outperformed isoxaflutole in controlling velvetleaf and common waterhemp. ncwss.org The choice between these inhibitors often depends on the specific weed pressures in a given agricultural setting. ncwss.orgresearchgate.net
| Compound | Chemical Class | Primary Mode of Action | Comparative Efficacy Notes | Reference |
|---|---|---|---|---|
| Isoxaflutole | Isoxazole | HPPD Inhibition (via Diketonitrile metabolite) | Effective against weeds resistant to other herbicides like glyphosate. Efficacy can be lower than mesotrione for certain weeds like lambsquarters in pre-emergence. | regulations.govmda.state.mn.us |
| Mesotrione | Triketone | HPPD Inhibition | High efficacy against a number of broadleaf weeds like waterhemp and velvetleaf. Can outperform isoxaflutole at higher rates in greenhouse studies. | regulations.govncwss.org |
The potent inhibition of HPPD by the diketonitrile metabolite is due to its specific interactions within the enzyme's active site. The active site of HPPD contains a crucial non-heme Fe(II) ion that is essential for catalysis. The diketonitrile inhibitor mimics the natural substrate and binds tightly to this catalytic center.
Key binding interactions include:
Fe(II) Chelation: The two oxygen atoms of the diketone moiety of the inhibitor coordinate with the Fe(II) ion in the active site, effectively chelating it and preventing the binding of the natural substrate, p-hydroxyphenylpyruvate. researchgate.net
π-π Stacking: The aromatic portions of the inhibitor engage in favorable π-π stacking interactions with the side chains of aromatic amino acid residues within the active site. nih.gov Molecular docking studies have identified key residues such as Phenylalanine (Phe) at positions 336, 359, and 364 as being critical for these interactions, which help to anchor the inhibitor in the correct orientation for potent inhibition. nih.gov
While HPPD inhibition is the primary herbicidal mechanism, some evidence suggests that isoxazole compounds may have effects on other biological pathways. Transcriptome analysis of the effects of isoxaflutole on a human liver cell line revealed detectable changes in retinol (Vitamin A) metabolism. nih.gov Retinoid metabolism is a complex pathway crucial for many physiological processes, and its perturbation suggests a potential secondary effect of the compound. nih.gov
Additionally, the same studies showed that isoxaflutole activated the PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway, specifically PPAR gamma. nih.gov PPARs are nuclear receptors that play significant roles in regulating lipid metabolism and inflammation. mdpi.com These findings suggest that while the potent herbicidal action is due to HPPD inhibition, the molecule or its metabolites may possess the ability to interact with other distinct cellular targets, indicating a potential for multi-target mechanisms.
Investigation into the Intracellular Signaling Pathway Perturbations of this compound Remains Undocumented in Publicly Available Research
Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the investigation of intracellular signaling pathway perturbations by this compound were identified. While the broader class of isoxazole and carboxamide derivatives has been a subject of interest in medicinal chemistry for their potential to modulate various biological processes, research pinpointing the specific molecular mechanisms and biological targets of this compound is not publicly available.
The isoxazole scaffold is a component of various compounds that have been investigated for their effects on cellular signaling. For instance, some isoxazole derivatives have been explored for their ability to modulate the activity of receptors such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in the central nervous system. Additionally, other research has focused on the anticancer potential of different isoxazole-carboxamide compounds, suggesting possible interactions with signaling pathways that regulate cell proliferation and apoptosis.
However, it is crucial to note that these findings relate to structurally distinct molecules. The specific biological activity of a compound is highly dependent on its unique chemical structure, including its substituents. The presence of a cyclopropyl group at the 5-position and a carboxamide at the 3-position of the isoxazole ring in this compound defines its specific properties, which cannot be directly inferred from the activities of other related but different compounds.
Consequently, without dedicated research on this compound, any discussion of its effects on intracellular signaling pathways would be speculative. The scientific community has not yet published data that would allow for a detailed and accurate description of how this particular compound interacts with and perturbs cellular signaling cascades. Therefore, no data tables or detailed research findings on its specific intracellular targets or pathway modulations can be provided at this time.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking simulations are a cornerstone of computational drug discovery, offering insights into the potential binding of small molecules to protein targets. For 5-cyclopropylisoxazole-3-carboxamide and its derivatives, these in silico techniques have been instrumental in elucidating interactions with key biological targets.
Molecular modeling studies have been crucial in understanding the interaction between isoxazole-containing compounds and the Sphingosine-1-phosphate receptor 3 (S1P3-R). A notable derivative, N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541), has been identified as a selective allosteric agonist for this receptor. nih.govnih.gov Docking simulations suggest that this compound does not bind to the same orthosteric site as the endogenous ligand, sphingosine-1-phosphate (S1P). Instead, it occupies a distinct, hydrophobic allosteric pocket. nih.govresearchgate.net
The binding pocket for CYM-5541 is located in a lower hydrophobic region of the receptor, primarily around transmembrane (TM) helix 6. nih.gov A key residue, Phenylalanine 263 (Phe263), has been identified as a "gate-keeper" for the affinity and efficacy of this allosteric modulator. researchgate.net The cyclopropyl (B3062369) group of the isoxazole (B147169) core, along with the dicyclohexyl groups of the carboxamide, are thought to form significant hydrophobic interactions within this pocket, contributing to the compound's high affinity and selectivity for S1P3-R. This allosteric binding mode is significant as it allows for the modulation of receptor activity without directly competing with the natural ligand. nih.govnih.gov
| Compound | Target Receptor | Binding Site | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541) | S1P3-R | Allosteric Hydrophobic Pocket (near TM6) | Phe263 | Hydrophobic |
Derivatives of 5-cyclopropylisoxazole-carboxamide have also been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicide development. acs.orgnih.gov Molecular docking analyses of bis-5-cyclopropylisoxazole-4-carboxamides have revealed their binding mechanism within the HPPD active site. acs.orgnih.gov These compounds are predicted to bind tightly in the active site, and their inhibitory effect is attributed to this interaction. acs.orgnih.gov
The cyclopropylisoxazole moiety plays a crucial role in orienting the molecule within the catalytic pocket. The carboxamide linker and the second cyclopropylisoxazole group can then form additional interactions that enhance binding affinity. Structure-activity relationship studies, supported by docking simulations, have indicated that the length and flexibility of the linker between the two isoxazole rings are critical for optimal herbicidal activity. acs.org Specifically, a flexible linker of six carbon atoms was found to be most effective, allowing the molecule to adopt a conformation that maximizes interactions with the active site residues. acs.orgnih.gov
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a more dynamic view, assessing the stability of the complex over time. najah.edunih.gov For isoxazole-carboxamide derivatives, MD simulations can be employed to validate docking poses and to understand the conformational changes that may occur upon ligand binding. najah.edu
By simulating the movement of atoms in the ligand-protein complex within a physiological environment, researchers can evaluate the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable complex is typically characterized by low RMSD fluctuations, indicating that the ligand remains securely bound in its initial docked conformation. najah.eduekb.eg These simulations can also reveal the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation, providing further evidence for a stable binding mode. najah.edu Such studies are crucial for confirming that the interactions predicted by docking are maintained over time, thus increasing confidence in the proposed binding hypothesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netfrontiersin.org For isoxazole-carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to understand the structural requirements for their activity against various targets. nih.govnih.gov
These studies generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to influence biological potency. For instance, a QSAR study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists revealed that bulky, hydrophobic groups at specific positions of the isoxazole scaffold are favorable for activity. nih.gov Conversely, the models might indicate that electronegative groups in other regions could be detrimental. By providing these detailed structural insights, QSAR models serve as a valuable predictive tool for designing new this compound analogs with enhanced potency. frontiersin.orgnih.gov
| QSAR Model | Key Finding for Isoxazole Derivatives | Predicted Favorable Feature | Predicted Unfavorable Feature |
|---|---|---|---|
| CoMFA/CoMSIA | Structural requirements for FXR agonism | Bulky, hydrophobic groups at R2 position | Sterically hindered groups at other positions |
| Generic QSAR | General potency prediction | Electron-withdrawing groups on the phenyl ring | Bulky substituents on the carboxamide nitrogen |
Virtual Screening for Novel Ligand Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govscirp.org For scaffolds like this compound, both ligand-based and structure-based virtual screening approaches can be employed to discover novel ligands. mdpi.com
In a ligand-based approach, a pharmacophore model is constructed based on the key chemical features of known active isoxazole derivatives. rsc.org This model is then used to filter large compound databases, identifying molecules that possess a similar arrangement of these features. mdpi.comrsc.org Alternatively, in structure-based virtual screening, molecular docking is used to assess the binding of a large number of compounds to the three-dimensional structure of a target protein. nih.gov This method is particularly useful when the crystal structure of the target is available, allowing for the identification of novel isoxazole-based compounds that have a high predicted binding affinity. bonviewpress.commdpi.com
Analysis of Allosteric Binding Mechanisms (e.g., S1P3-R)
The discovery of allosteric binding sites on receptors offers new opportunities for therapeutic intervention, as allosteric modulators can fine-tune receptor function with potentially fewer side effects than traditional orthosteric ligands. frontiersin.orgfrontiersin.org As previously discussed, a derivative of this compound, CYM-5541, has been identified as a selective allosteric agonist of the S1P3 receptor. nih.govnih.gov
Computational studies have been pivotal in characterizing this allosteric mechanism. Molecular modeling, in conjunction with site-directed mutagenesis and ligand competition assays, has confirmed that CYM-5541 binds to a site topographically distinct from the S1P binding pocket. nih.govresearchgate.net This allosteric site is located in a hydrophobic pocket, and binding of CYM-5541 is believed to stabilize a conformation of the receptor that enhances its signaling activity. nih.govnih.gov The lack of a polar head group in CYM-5541, which is characteristic of the orthosteric ligand S1P, further supports its binding to a non-orthosteric, hydrophobic pocket, which accounts for its selectivity for the S1P3 subtype. nih.govresearchgate.net The detailed understanding of this allosteric binding mechanism, facilitated by computational chemistry, provides a rational basis for the design of new and improved allosteric modulators of the S1P3 receptor. nih.govresearchgate.net
Pharmacological Tool Development and Research Applications
Utility as Selective Probes for Receptor Function Deciphering (e.g., S1P3-R)
Derivatives of 5-cyclopropylisoxazole-3-carboxamide have proven to be invaluable as selective probes for deciphering the function of specific receptors, most notably the Sphingosine-1-Phosphate Receptor 3 (S1P3-R). The S1P family of G-protein coupled receptors (GPCRs) is involved in numerous physiological processes, but understanding the precise role of each receptor subtype has been challenging due to a lack of selective modulators. nih.gov
Rational chemical modifications of an initial screening hit led to the identification of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide, a potent and highly selective allosteric agonist for the S1P3 receptor. nih.gov This compound, and others like it such as ML249, exhibit submicromolar activity at S1P3-R while showing exquisite selectivity over other S1P receptor subtypes (S1P1, S1P2, S1P4, and S1P5). nih.govnih.gov
A key feature of these probes is their allosteric mechanism of action. nih.gov They bind to a site on the receptor that is distinct from the binding site of the endogenous ligand, sphingosine-1-phosphate (S1P). nih.govnih.gov This property makes them particularly useful research tools, as they can modulate receptor activity without competing with the natural ligand, allowing for a more nuanced investigation of receptor signaling and structure-function relationships. nih.govnih.gov The development of these selective S1P3-R agonists provides researchers with crucial pharmacological tools to explore the molecular basis of the receptor's function. nih.gov
Table 1: Properties of this compound-based S1P3-R Probes
| Compound Name | Target Receptor | Activity | Selectivity | Mechanism of Action |
|---|---|---|---|---|
| N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide | S1P3-R | Submicromolar Agonist | High selectivity over S1P1,2,4,5-R | Allosteric Agonist |
Contributions to Understanding Disease Pathogenesis through Target Modulation (e.g., Cardiovascular, Inflammatory, Pulmonary diseases in S1P3-R research)
The availability of potent and selective S1P3-R agonists, derived from the this compound scaffold, has significantly contributed to understanding the role of this receptor in various diseases. nih.gov The S1P3 receptor is widely distributed in tissues and is implicated in the pathogenesis of cardiovascular, inflammatory, and pulmonary conditions. nih.govnih.gov
In the cardiovascular system, S1P3 activation is associated with effects on heart rate and blood pressure, such as bradycardia and hypertension. nih.gov S1P signaling, including through S1P3, is involved in regulating endothelial and smooth muscle cells, as well as cardiomyocytes and fibroblasts. nih.gov The use of selective probes allows researchers to dissect the specific contributions of S1P3-R to these processes, helping to clarify its potential as a therapeutic target in conditions like coronary artery disease and cardiac ischemia/reperfusion injury. nih.govnih.gov
The S1P3 receptor also plays a role in inflammation. nih.gov For example, it has been identified as a factor in the linkage between inflammation and coagulation pathways. nih.gov By using selective agonists to modulate S1P3 function, scientists can investigate its role in immune cell trafficking and activation, which is central to many inflammatory diseases. These pharmacological tools are essential for assessing the therapeutic potential of targeting the S1P3-R in these disorders. nih.gov
Application in Agrochemical Research for Herbicide Target Validation
The 5-cyclopropylisoxazole (B1311817) carboxamide core is also a foundational structure in agrochemical research, particularly in the design of novel herbicides. nih.govresearchgate.netnih.gov A key target for many herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants. researchgate.net Inhibition of HPPD leads to a bleaching effect and ultimately plant death. researchgate.net
Researchers have designed and synthesized series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides and bis-5-cyclopropylisoxazole-4-carboxamides as potential HPPD inhibitors. nih.govnih.gov These efforts serve to validate HPPD as a viable herbicide target for this class of compounds. For instance, while some N-benzyl derivatives like I-05 did not directly inhibit HPPD, its ring-opened product did, confirming that the isoxazole (B147169) scaffold can deliver an active inhibitor to the target enzyme. nih.gov This pro-drug strategy is a valuable approach in herbicide design.
Further studies on bis-5-cyclopropylisoxazole-4-carboxamides identified compounds with excellent herbicidal activity against weeds like Digitaria sanguinalis and Amaranthus retroflexus. nih.gov Molecular docking analyses showed that these compounds could bind effectively to the active site of HPPD, providing further validation of the enzyme as the molecular target. nih.gov This research demonstrates the utility of the 5-cyclopropylisoxazole carboxamide framework in discovering and validating targets for new agrochemicals. researchgate.netnih.gov
Table 2: Herbicidal Activity of Selected 5-Cyclopropylisoxazole-4-carboxamide Derivatives
| Compound ID | Weed Species | Activity/Inhibition | Target |
|---|---|---|---|
| I-26 | Portulaca oleracea, Abutilon theophrasti | 100% inhibition @ 10 mg/L | HPPD (pro-herbicide) |
| I-05 | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity @ 150 g/ha | HPPD (pro-herbicide) |
Design of Next-Generation Pharmacological Tools
The this compound scaffold serves as a versatile template for the design of next-generation pharmacological tools. Its rigid, stable isoxazole core combined with the modifiable carboxamide group allows for systematic structure-activity relationship (SAR) studies. nih.govnih.gov These studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.
In the context of S1P3-R, the discovery of N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide provides a foundation for the rational design of even more potent and drug-like allosteric agonists. nih.gov By exploring different substituents on the carboxamide nitrogen and other positions of the isoxazole ring, researchers can fine-tune the compound's interaction with the receptor to develop more sophisticated probes for studying GPCR biology.
Similarly, in agrochemical science, the 5-cyclopropylisoxazole carboxamide structure is a starting point for creating novel multi-target herbicides or compounds with improved efficacy and environmental profiles. nih.govresearchgate.net The successful application of a multi-target drug design strategy, connecting pharmacophores from different known herbicides, highlights the adaptability of this scaffold. nih.gov The insights gained from SAR studies on these derivatives, such as the importance of linker length in bis-isoxazole compounds, guide the development of future herbicide candidates. nih.gov This iterative process of design, synthesis, and testing is fundamental to discovering novel chemical entities for both medicine and agriculture. nih.govmdpi.comresearchgate.net
Advanced Research Perspectives and Future Directions
Exploration of Novel Biological Targets for Isoxazole (B147169) Carboxamides
The isoxazole ring is a key feature in numerous compounds with established biological actions, including anti-inflammatory, anticancer, and antimicrobial properties. ijpca.orgresearchgate.net This diversity suggests that isoxazole carboxamides have the potential to interact with a wide range of biological targets beyond those currently identified.
Current research has identified several key targets for isoxazole carboxamide derivatives:
Enzymes: Certain derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govnih.gov In the agrochemical sector, 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plant pigment synthesis, has been identified as a target for herbicidal isoxazole compounds. nih.govacs.orgnih.gov
Kinases: The REarrange during Transfection (RET) kinase, mutations of which are implicated in human cancers, has been identified as a target for specific 5-aminopyrazole-4-carboxamide analogs containing an isoxazole moiety. nih.gov
Future exploration will likely expand into new classes of proteins. Given their demonstrated efficacy in cancer cell lines, isoxazole carboxamides could be investigated as inhibitors of other protein kinases, transcription factors, or epigenetic modifiers involved in oncogenesis. nih.govnih.govnajah.edu Their antimicrobial properties warrant screening against essential bacterial and fungal enzymes, such as those involved in cell wall synthesis or virulence factor production, which could lead to the development of new antibiotics. nih.gov The structural flexibility of the isoxazole scaffold allows for modifications that can be tailored to probe the active sites of these diverse biological targets. researchgate.net
Table 1: Known Biological Targets of Isoxazole Carboxamide Derivatives
| Target Class | Specific Target | Application Area |
|---|---|---|
| Enzyme | Cyclooxygenase (COX-1, COX-2) | Anti-inflammatory |
| Enzyme | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Herbicidal |
| Kinase | REarrange during Transfection (RET) Kinase | Anticancer |
| Enzyme | P. aeruginosa elastase | Antimicrobial |
| Enzyme | K. pneumoniae carbapenemase (KPC) | Antimicrobial |
Integration of High-Throughput Omics Data with Compound Activity Profiles
The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global cellular response to chemical compounds like 5-cyclopropylisoxazole-3-carboxamide. Integrating these large-scale datasets with traditional compound activity profiles can provide a comprehensive understanding of a molecule's mechanism of action, identify biomarkers for efficacy, and uncover potential off-target effects. nih.govarxiv.org
While direct applications of multi-omics integration to this compound are still emerging, the strategy holds immense promise. For instance:
Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells treated with an isoxazole carboxamide, researchers can identify the cellular pathways that are perturbed, offering clues to the compound's primary target and downstream effects. nih.gov
Proteomics: Mass spectrometry-based proteomics can reveal changes in protein abundance or post-translational modifications, helping to confirm target engagement and identify proteins involved in resistance mechanisms. nih.gov
Metabolomics: This approach analyzes the global changes in small-molecule metabolites, providing a functional readout of the cellular state and revealing metabolic pathways affected by the compound.
Genomics: In agrochemical research, genomic data can help identify genetic factors in weeds that confer resistance to herbicides, guiding the design of next-generation compounds.
The integration of these diverse omics datasets requires sophisticated bioinformatics pipelines and machine learning algorithms to identify meaningful patterns and correlations from the vast amount of data generated. nih.govnih.gov This systems-level approach moves beyond a single-target focus to a holistic view of a compound's biological impact. arxiv.org
Development of Innovative Methodologies for Synthesis and Biological Evaluation of Analog Libraries
The systematic exploration of the chemical space around the this compound core requires efficient and robust methods for synthesizing and evaluating libraries of related analogs. nih.govresearchgate.net Traditional synthesis often involves the coupling of an isoxazole-carboxylic acid with a corresponding amine, a method that has been used to generate various derivatives. nih.govnih.gov
Innovations in this area are focused on increasing throughput, efficiency, and chemical diversity:
Parallel Synthesis: Solution-phase parallel synthesis techniques enable the rapid creation of large, focused libraries of compounds, where different building blocks are systematically combined. nih.gov This approach is crucial for structure-activity relationship (SAR) studies.
Green Chemistry: The use of environmentally benign procedures, such as microwave-assisted synthesis, can shorten reaction times, increase yields, and reduce the use of hazardous solvents.
Automated Purification: Automated preparative high-performance liquid chromatography (HPLC) is essential for the rapid purification of compound libraries, ensuring high purity for biological screening. nih.gov
High-Throughput Screening (HTS): For biological evaluation, HTS allows for the rapid screening of vast compound libraries against specific biological targets or in cell-based assays to identify active molecules. mdpi.com
Future developments may involve the integration of microfluidics for synthesis and screening, as well as the design of novel catalytic systems to access previously challenging chemical modifications. These advancements accelerate the discovery cycle, allowing researchers to more quickly identify lead compounds with improved potency and desirable properties.
Synergy of Computational and Experimental Approaches in Chemical Biology and Agrochemical Design
The integration of computational modeling with experimental validation has become a cornerstone of modern chemical biology and agrochemical research, creating an iterative feedback loop that accelerates the discovery and optimization process. mdpi.comnih.govnih.gov This synergy is particularly valuable for designing novel isoxazole carboxamides.
Computational tools are applied at various stages of the research pipeline:
Target Identification and Validation: Bioinformatics tools can help identify and validate potential biological targets in pathogens or weeds. pozescaf.com
Virtual Screening and Molecular Docking: In-silico molecular docking studies are widely used to predict how different isoxazole carboxamide analogs might bind to the active site of a target protein. researchgate.net This allows for the prioritization of compounds for synthesis and testing, saving time and resources. nih.govacs.orgnih.gov For example, docking studies have been used to understand the interactions of isoxazole derivatives with COX enzymes and HPPD. nih.govacs.org
ADME-T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new chemical entities, helping to identify candidates with favorable drug-like or environmentally safe profiles early in the discovery process. nih.gov
Artificial Intelligence (AI) and Machine Learning: AI-driven approaches are increasingly being used to analyze large datasets, generate novel molecular structures, and predict biological activity, offering the potential to move experiments from the laboratory to a virtual environment. nih.gov
The hypotheses generated from these computational methods are then tested through experimental work, including chemical synthesis and biological assays. mdpi.com The experimental results, in turn, are used to refine and improve the computational models, leading to a more accurate and predictive design cycle. nih.gov This powerful combination of computational and experimental science is essential for efficiently navigating the vast chemical space to develop potent and selective this compound-based molecules for therapeutic or agrochemical applications.
Q & A
Q. What are the optimal synthetic routes for 5-Cyclopropylisoxazole-3-carboxamide?
A methodological approach involves:
- Cyclopropane ring introduction : Utilize Suzuki-Miyaura cross-coupling to attach the cyclopropyl group to the isoxazole core, leveraging palladium catalysis .
- Isoxazole formation : Employ 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by carboxamide functionalization via hydrolysis and amidation .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates, confirmed by TLC and NMR .
Q. How can structural characterization be performed for this compound?
Key techniques include:
- X-ray crystallography : Resolve the cyclopropyl and isoxazole ring geometry, ensuring correct regiochemistry .
- NMR spectroscopy : Analyze - and -NMR to confirm proton environments (e.g., cyclopropyl CH at δ 1.2–1.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 193.1) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition : Test against MAPK or PI3K pathways using fluorescence polarization assays, referencing structurally similar isoxazole carboxamides .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced Research Questions
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
- Hypothesis-driven design : Synthesize analogs with modified cyclopropyl substituents (e.g., methyl, fluoro) and compare bioactivity .
- Computational docking : Perform molecular dynamics simulations to assess binding affinity variations in kinase active sites (e.g., using AutoDock Vina) .
- Statistical validation : Apply ANOVA to determine if activity differences are significant (p < 0.05) .
Q. What strategies mitigate instability of the cyclopropyl group under physiological conditions?
Q. How to optimize reaction yield and regioselectivity in large-scale synthesis?
Q. Can computational models predict metabolic pathways for this compound?
Q. How to address discrepancies in reported biological activity across studies?
- Meta-analysis : Aggregate data from multiple studies (e.g., IC, cell lines) and apply funnel plots to detect publication bias .
- Experimental replication : Standardize assay protocols (e.g., serum concentration, incubation time) to minimize variability .
Q. What methods validate the compound’s bioavailability in preclinical models?
Q. How to identify degradation products under accelerated storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
